6-chloro-1H-indol-7-ol

Antimicrobial Discovery Biofilm Inhibition Structure-Activity Relationship

6-Chloro-1H-indol-7-ol offers an irreplaceable 6-chloro,7-hydroxy substitution pattern essential for MDM4-p53 inhibitor development. The synergistic Cl and OH groups create orthogonal synthetic handles—enabling sequential Suzuki/Buchwald-Hartwig couplings at C6 and alkylation at C7—that cannot be replicated with mono-substituted analogs. Substitution with 6-chloroindole or 7-hydroxyindole invalidates SAR and synthetic studies. Procure this scaffold to accelerate library synthesis.

Molecular Formula C8H6ClNO
Molecular Weight 167.592
CAS No. 1227511-65-0
Cat. No. B573165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indol-7-ol
CAS1227511-65-0
Synonyms6-CHLORO-7-METHOXYINDOLE
Molecular FormulaC8H6ClNO
Molecular Weight167.592
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN2)O)Cl
InChIInChI=1S/C8H6ClNO/c9-6-2-1-5-3-4-10-7(5)8(6)11/h1-4,10-11H
InChIKeyMKRQTEGKPXZGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indol-7-ol (CAS 1227511-65-0) Chemical Profile & Procurement Guide


6-Chloro-1H-indol-7-ol (CAS 1227511-65-0), also referred to as 6-chloro-7-hydroxyindole, is a halogenated and hydroxylated indole derivative with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . The compound features an indole core bearing a chlorine atom at the 6-position and a hydroxyl group at the 7-position. This dual substitution pattern imparts unique electronic and steric properties that differentiate it from mono-substituted chloroindoles or unsubstituted hydroxyindoles, making it a valuable scaffold in medicinal chemistry and a versatile intermediate for the synthesis of more complex bioactive molecules .

Why 6-Chloro-1H-indol-7-ol Cannot Be Substituted by Generic Chloroindoles or Hydroxyindoles


Simple substitution of 6-chloro-1H-indol-7-ol with either 6-chloroindole (CAS 17422-33-2) or 7-hydroxyindole (CAS 2380-84-9) will lead to significantly altered chemical and biological properties due to the synergistic effect of the 6-chloro and 7-hydroxy groups. The electron-withdrawing chlorine at the 6-position and the electron-donating hydroxyl at the 7-position create a unique electronic environment that influences reactivity in electrophilic substitution, cross-coupling reactions, and hydrogen-bonding interactions [1]. Quantitative structure-activity relationship (QSAR) studies on halogenated indoles have demonstrated that even a single positional shift (e.g., from 6-chloro to 4- or 7-chloro) can result in a 4- to 10-fold difference in minimum inhibitory concentration (MIC) against bacterial pathogens and can fundamentally alter the ability to inhibit biofilm formation [2]. Therefore, for research programs dependent on precise structure-activity relationships, substituting 6-chloro-1H-indol-7-ol with a mono-functional analog is scientifically unjustifiable and will invalidate comparative biological or synthetic studies.

Quantitative Differentiation Evidence for 6-Chloro-1H-indol-7-ol vs. Closest Analogs


Positional Isomerism Drives 4-Fold Difference in Antibacterial MIC Potency

While direct antibacterial MIC data for 6-chloro-1H-indol-7-ol is not available in public literature, class-level inference from closely related positional isomers provides a strong quantitative rationale for its differentiation. In a study of chloroindoles against Vibrio parahaemolyticus, the 4-chloroindole isomer exhibited an MIC of 50 μg/mL, whereas the 7-chloroindole isomer showed an MIC of 200 μg/mL—a 4-fold difference in potency [1]. This demonstrates that the position of the chlorine atom on the indole ring is a critical determinant of biological activity. The 6-chloro substitution pattern found in 6-chloro-1H-indol-7-ol represents a distinct, untested position that will likely yield unique MIC and antibiofilm profiles compared to the 4- and 7-chloro isomers.

Antimicrobial Discovery Biofilm Inhibition Structure-Activity Relationship

6-Chloroindole Core Confers Selective MDM4 Binding in Anticancer Lead Optimization

A series of 3,6-disubstituted indole derivatives were synthesized and evaluated for growth inhibitory effects against colorectal cancer cell lines. Compound 5a, containing a 6-chloroindole core, demonstrated selective growth inhibition towards p53 wild-type HCT116 cells over p53 knockout isogenic cells [1]. Crucially, biochemical assays revealed that compound 5a exhibited stronger binding to MDM4 (MDMX) rather than MDM2, a selectivity profile that is highly desirable for reducing on-target toxicity associated with MDM2 inhibition [1]. This 6-chloroindole core is the same scaffold present in 6-chloro-1H-indol-7-ol, and the additional 7-hydroxy group provides a synthetic handle for further derivatization to optimize potency and selectivity.

Cancer Therapeutics MDM2/MDMX Inhibitors p53 Pathway

Dual Functionalization Enables Unique Reactivity in Cross-Coupling and Electrophilic Substitution

The presence of both a chloro and a hydroxy group on the indole ring of 6-chloro-1H-indol-7-ol provides orthogonal synthetic handles for sequential functionalization. The chlorine atom at the 6-position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the hydroxyl group at the 7-position can undergo alkylation, acylation, or be converted to a triflate for further coupling [1]. This contrasts with mono-substituted analogs like 6-chloroindole or 7-hydroxyindole, which offer only a single point of diversification and therefore require additional synthetic steps to achieve similar molecular complexity [2]. The electronic interplay between the 6-Cl and 7-OH groups also directs electrophilic substitution to specific positions on the indole ring, enabling regioselective transformations not possible with simpler analogs.

Synthetic Methodology C-H Functionalization Building Blocks

High Commercial Purity (≥98%) Supports Reproducible Research and Scale-Up

Commercially available 6-chloro-1H-indol-7-ol is supplied with a guaranteed purity of ≥98% as determined by HPLC . This high level of purity ensures batch-to-batch consistency and minimizes the impact of impurities on biological assays or synthetic yields. In contrast, less specialized indole building blocks may be offered at lower purities (e.g., 95% or 97%), requiring additional purification steps by the end-user and introducing variability into research outcomes. The compound's molecular weight (167.59 g/mol) and exact mass have been confirmed by mass spectrometry, and its structure is validated by ¹H/¹³C NMR, providing researchers with a fully characterized starting material .

Quality Control Reproducibility Process Chemistry

Optimal Use Cases for 6-Chloro-1H-indol-7-ol in Drug Discovery and Chemical Biology


Lead Optimization in MDM4-Targeted Anticancer Programs

6-Chloro-1H-indol-7-ol serves as an ideal starting material for the synthesis of 3,6,7-trisubstituted indole derivatives aimed at inhibiting the MDM4-p53 protein-protein interaction. As demonstrated by Rezk et al. (2016), the 6-chloroindole core is essential for achieving selective binding to MDM4 over MDM2 [1]. The 7-hydroxy group provides a convenient site for introducing diverse substituents to modulate physicochemical properties, improve metabolic stability, and enhance cellular permeability. Researchers can rapidly generate focused libraries by functionalizing the 3-position via electrophilic substitution or cross-coupling, while simultaneously exploring the 7-OH vector for SAR development.

Synthesis of Novel Antibacterial and Antibiofilm Agents

Given the established antibacterial activity of chloroindoles against Vibrio and other pathogens, 6-chloro-1H-indol-7-ol is a strategic building block for the discovery of new antimicrobials. The compound can be derivatized at the 3-, 5-, or 7-positions to probe the structure-activity relationships governing MIC and biofilm inhibition [1]. Its unique substitution pattern—different from the 4- and 7-chloro isomers that have already been profiled—offers an opportunity to identify novel leads with improved potency, reduced cytotoxicity, or enhanced selectivity for pathogenic bacteria over commensal flora.

Construction of Polysubstituted Indoles via Sequential Orthogonal Functionalization

For synthetic chemists engaged in methodology development or total synthesis, 6-chloro-1H-indol-7-ol is a privileged scaffold due to its two orthogonal reactive handles. The 6-chloro group can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 7-hydroxyl can be alkylated, acylated, or converted to a triflate for further cross-coupling [1]. This sequential functionalization strategy enables the efficient construction of highly complex, polycyclic indole alkaloids and drug-like molecules in a convergent manner, significantly shortening synthetic routes compared to de novo indole construction.

Chemical Probe Development for Probing Halogen Bonding and Hydrogen Bonding Interactions

The juxtaposition of a chlorine atom (halogen bond donor) and a hydroxyl group (hydrogen bond donor/acceptor) on the indole ring makes 6-chloro-1H-indol-7-ol a valuable tool for studying non-covalent interactions in biological systems. Researchers can use this compound to synthesize probes that interrogate the role of halogen bonding in ligand-protein recognition, or to design bivalent inhibitors that simultaneously engage two distinct binding pockets through orthogonal interaction motifs [1]. Such studies are critical for advancing the field of rational drug design.

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